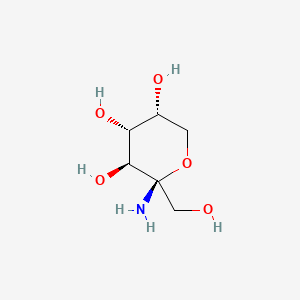

Fructose, 1-amino-1-deoxy-

Description

Historical Context and Nomenclature of 1-Amino-1-deoxy-D-fructose Research

The history of 1-amino-1-deoxy-D-fructose research dates back to 1886, when it was first synthesized by Nobel laureate Hermann Emil Fischer, who named it "isoglucosamine". researchgate.netwikipedia.org The more common term, fructosamine (B8680336), and its derivatives became a focal point of research interest largely due to their role as key intermediates in the Maillard reaction. nih.govnih.gov This reaction is fundamental in food science for the development of color, taste, and aroma in thermally processed foods. nih.govnih.gov

A significant surge in biomedical research on fructosamine occurred in the 1980s. nih.govnih.gov This was spurred by the discovery that fructosamines are formed from the reaction between glucose and biological amines, such as proteins. nih.govnih.gov This non-enzymatic glycation process and the resulting Amadori rearrangement products, including 1-amino-1-deoxy-D-fructose derivatives, were found to be relevant to the pathologies of diabetes and the aging process. nih.govnih.gov

Over the years, various names have been used for this compound and its derivatives. researchgate.net Some common synonyms include D-Fructosamine and D-Isoglucosamine. caymanchem.com The systematic name is (3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one. ontosight.ai

Role as an Amadori Rearrangement Product (ARP) in Chemical Processes

1-Amino-1-deoxy-D-fructose is a classic example of an Amadori rearrangement product (ARP). The Amadori rearrangement is a chemical reaction in which a glycosylamine, formed from the condensation of a reducing sugar with an amine, undergoes isomerization to form a 1-amino-1-deoxy-ketose. researchgate.netmdpi.com This process is the initial and crucial step in the Maillard reaction. nih.govresearchgate.net

The formation of ARPs like 1-amino-1-deoxy-D-fructose is a non-enzymatic reaction that occurs between a reducing sugar, such as glucose, and a compound containing a primary amino group, like an amino acid or a protein. nih.govmdpi.com The initial condensation forms an unstable Schiff base, which then rearranges to the more stable 1-amino-1-deoxy-2-ketose structure of the Amadori compound. researchgate.netmdpi.com The stability of these ARPs makes them significant intermediates in the complex cascade of reactions that constitute the Maillard reaction. mdpi.com

The study of the decomposition of 1-(amino acid)-1-deoxy-D-fructoses has revealed several mechanistic pathways for the formation of various Maillard reaction products. capes.gov.br These pathways can involve dehydration or dehydroxylation directly from the cyclic hemiketal forms of the ARPs. capes.gov.br

Broad Significance in Biological Systems and Food Science Research

The importance of 1-amino-1-deoxy-D-fructose and its derivatives spans both biological systems and food science. nih.govnih.gov

In biological systems , these compounds are formed through the non-enzymatic glycation of proteins and other biomolecules. nih.govnih.gov This process is of particular interest in the context of diabetes, where elevated blood glucose levels lead to increased formation of fructosamines, such as glycated serum proteins. caymanchem.comopenaccessjournals.com The measurement of total fructosamine levels in serum is used as a marker for glycemic control over a shorter period (2-3 weeks) compared to HbA1c. openaccessjournals.com Research has also explored the biological activities of 1-amino-1-deoxy-D-fructose, including its potential as an inhibitor of certain enzymes. ontosight.ai Furthermore, it has been shown to induce site-specific DNA damage in laboratory settings. caymanchem.com

In food science , 1-amino-1-deoxy-D-fructose is a key intermediate in the Maillard reaction, which is responsible for the desirable browning and flavor development in a wide range of cooked and processed foods. nih.govnih.gov The reaction between reducing sugars and amino acids during heating leads to the formation of these Amadori compounds, which then undergo further reactions to produce the complex mixture of molecules that contribute to the sensory characteristics of food. researchgate.net The stability and flavor-forming potential of ARPs have led to research into their possible use as food additives. mdpi.com The type of amino acid involved in the formation of the Amadori compound influences the subsequent degradation pathways and the resulting flavor compounds. massey.ac.nz

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C6H13NO5 |

| Molecular Weight | 179.17 g/mol |

| Appearance | White solid |

| CAS Number | 20790-01-6 |

| Melting Point | 120.00 °C (for hydrochloride salt) biosynth.com |

Structure

3D Structure

Properties

CAS No. |

27968-74-7 |

|---|---|

Molecular Formula |

C6H13NO5 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-amino-2-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-6(2-8)5(11)4(10)3(9)1-12-6/h3-5,8-11H,1-2,7H2/t3-,4-,5+,6-/m1/s1 |

InChI Key |

XDWORWLCRZRAPV-ARQDHWQXSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@](O1)(CO)N)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)N)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Amino 1 Deoxy D Fructose

Chemo-Synthetic Routes to 1-Amino-1-deoxy-D-fructose and its Derivatives

Historically, the first chemical synthesis of 1-amino-1-deoxy-D-fructose was developed by Emil Fischer. researchgate.net This classical method retains its practical value and involves the reduction of D-glucose phenylosazone. researchgate.net The process begins with the reaction of D-glucose, D-mannose, or D-fructose with an excess of phenylhydrazine (B124118), which yields the same osazone derivative, destroying the stereochemistry at the C-2 position. yale.eduyale.educhemistnotes.com

According to the original protocol, the crystalline D-glucose phenylosazone is reduced using zinc dust in acetic acid. researchgate.net This reaction cleaves the hydrazone linkages and reduces the C-2 carbon, resulting in the formation of 1-amino-1-deoxy-D-fructose, which can be isolated as its acetate (B1210297) salt. researchgate.net While effective, this method is part of a multi-step process that begins with the formation of the osazone. yale.eduwebsite-files.com

The most common and fundamental route to 1-amino-1-deoxy-D-fructose and its N-substituted derivatives is the condensation reaction between a reducing sugar (an aldose) and an amino compound (e.g., an amino acid or peptide). researchgate.netmdpi.com This reaction is the initial step of the Maillard reaction and culminates in the Amadori rearrangement. nih.govbiosyn.com

The process unfolds in two main stages:

Schiff Base Formation : The reaction starts with a nucleophilic attack by the amino group on the carbonyl carbon of the aldose sugar (e.g., D-glucose). biosyn.comsandiego.edu This is followed by dehydration to form an unstable N-substituted glycosylamine, also known as a Schiff base. researchgate.netmdpi.com

Amadori Rearrangement : The unstable Schiff base undergoes an acid- or base-catalyzed isomerization to form the more stable 1-amino-1-deoxy-2-ketose, which is the Amadori rearrangement product. nih.govbiosyn.com When D-glucose is the starting sugar, the product is an N-substituted 1-amino-1-deoxy-D-fructose derivative. nih.gov This rearrangement is the key step that converts the aldose structure into a ketose structure. biosyn.com

This pathway is a versatile method for synthesizing a wide array of fructosyl-amino acid and fructosyl-peptide conjugates. nih.govresearchgate.net

The yield and selectivity of Amadori rearrangement product (ARP) formation are highly dependent on reaction conditions. mdpi.com Optimizing these parameters is crucial for maximizing the production of the desired compound while minimizing degradation and side reactions. mdpi.comresearchwithnj.com Key factors include temperature, pH, and the molar ratio of reactants. mdpi.comacs.org

Temperature : Temperature is a critical factor influencing the reaction rate. While higher temperatures can accelerate the Maillard reaction, they can also promote the degradation of ARPs into further products. mdpi.com For instance, a study on glycine, diglycine, and triglycine (B1329560) ARPs found that pre-lyophilization followed by heating at 70°C for 60 minutes was effective for production. researchwithnj.com

pH : The effect of pH can vary depending on the specific reactants. While acid catalysis is traditionally used to promote the Amadori rearrangement, some systems show improved yields under neutral or basic conditions. mdpi.com For example, the selective formation of Xyl-ε-Lys-ARP (from xylose and lysine) was achieved at a higher pH of 7.5, whereas a lower pH of 5.5 favored the formation of Xyl-α-Lys-ARP. acs.org Basic conditions have also been shown to favor the formation of glycine-ribose and glycine-glucose ARPs. mdpi.com

Molar Ratio : The ratio of the amino compound to the reducing sugar can be adjusted to maximize yield. nih.gov Using an excess of the sugar (e.g., a 1:10 amino acid to sugar ratio) can help ensure the complete transformation of the amino acid, though it may also increase sugar caramelization byproducts. mdpi.com Conversely, altering the ratio can be used for selective synthesis; a low xylose-to-lysine ratio (1:5) yielded only one type of ARP, while a higher ratio (5:1) led to a di-substituted product. acs.org

The following table summarizes optimized conditions for the formation of specific Amadori products.

| Product | Reactants | pH | Molar Ratio (Sugar:Amino) | Temperature (°C) | Time | Yield/Outcome |

| Phenylalanine-xylose-ARP | Phenylalanine, Xylose | 7.4 | Not Specified | Not Specified | Not Specified | 74.86% Yield mdpi.com |

| Xyl-α-Lys-ARP | Xylose, Lysine (B10760008) | 5.5 | 3:1 | Not Specified | 9 min | 48.41% of total ARPs acs.org |

| Xyl-ε-Lys-ARP | Xylose, Lysine | 7.5 | 1:5 | Not Specified | Not Specified | Selective formation acs.org |

| diXyl-α,ε-Lys-ARP | Xylose, Lysine | Not Specified | 5:1 | Higher Temperature | 40 min | Complete conversion acs.org |

| Glycine/Diglycine/Triglycine-glucose-ARP | Glycine/Peptides, Glucose | Not Specified | Not Specified | 70 | 60 min | Effective production researchwithnj.com |

The synthesis of specific fructosyl-amino acid conjugates is a direct application of the Maillard reaction. An example is the synthesis of N-(1-Deoxy-1-fructosyl)methionine, an Amadori product formed from the amino acid methionine and a reducing sugar. sapphirebioscience.com

The primary synthetic route is the Maillard reaction, where the α-amino group of methionine condenses with the carbonyl group of a sugar like fructose (B13574) or glucose. The resulting glycosylamine then undergoes the Amadori rearrangement to form the stable ketoamine product. While this method can achieve high yields, often in the range of 80-90%, the classical approach may result in a mixture of products, leading to purities around 85-90%.

The synthesis of 1-amino-1-deoxy-L-sorbose (L-sorbosamine), an isomer of fructosamine (B8680336), demonstrates the application of classical carbohydrate chemistry to produce novel ketosamines. tandfonline.com This compound was successfully synthesized from L-sorbose using a classic phenylosazone protocol, analogous to Fischer's method for fructosamine. tandfonline.com

The two-step synthesis involves:

Osazone Formation : A solution of L-sorbose in aqueous acetic acid is treated with phenylhydrazine at an elevated temperature (e.g., 80°C) to form the L-sorbose phenylosazone intermediate. tandfonline.com

Reduction : The resulting osazone is then reduced to yield the target compound, L-sorbosamine, which can be purified by recrystallization as its hydrochloride salt. tandfonline.com

This method highlights the utility of the osazone pathway for preparing 1-amino-1-deoxy-ketoses from different starting sugars. tandfonline.com

Attaching a 1-deoxy-D-fructose moiety to bioactive peptides is a strategy used to modify their properties, such as stability and bioavailability. researchgate.netmdpi.com This glycation can be achieved through the Amadori rearrangement by reacting the free amino groups of a peptide (e.g., the N-terminal amine or the ε-amino group of a lysine residue) with glucose. researchgate.net

An example is the synthesis of D-fructose-Leu-enkephalin, an opioid peptide derivative. Modification of the terminal amino group of the peptide was found to increase its proteolytic stability in serum significantly. researchgate.net Modern approaches to creating such glycated peptides often utilize solid-phase peptide synthesis. nih.gov This involves the use of pre-formed, protected fructosyl-amino acid building blocks, such as Nα-Fmoc-Lys[Nε-(1-deoxy-fructos-1-yl),Nε-Boc]-OH, which can be incorporated site-specifically into a growing peptide chain. nih.gov This building block approach allows for the synthesis of pure, well-defined glycated peptides in high yields, overcoming the challenges of product mixtures seen in post-synthetic glycation methods. nih.gov

Enzymatic and Chemoenzymatic Syntheses of 1-Amino-1-deoxy-D-fructose Analogs

Enzymatic and chemoenzymatic approaches offer powerful routes to synthesize complex amino sugars that are often difficult to produce through traditional chemical methods. These strategies benefit from the high stereoselectivity and stability of enzymes. rsc.org

The synthesis of rare sugars, such as 1-deoxy-L-fructose, can be achieved through biocatalytic methods. nih.gov One reported method involves a three-step chemical procedure starting from D-glucosamine, which utilizes Raney nickel desulfurization and oxidative deamination to yield 1-deoxy-D-fructose. nih.gov While this specific example yields the D-isomer, enzymatic strategies are particularly well-suited for producing stereospecific rare sugars like the L-isomer. nih.gov Biocatalytic processes often involve whole-cell systems or isolated enzymes, such as isomerases or dehydrogenases, to perform specific transformations on sugar substrates, yielding valuable and otherwise inaccessible compounds.

Chemoenzymatic synthesis is highly effective for producing phosphorylated biosynthetic precursors. The synthesis of D-fagomine, an iminocyclitol, provides a relevant model for such approaches. A key step in its synthesis is an aldol (B89426) reaction catalyzed by D-fructose-6-phosphate aldolase (B8822740) (FSA). plos.orgplos.org This enzyme facilitates a carbon-carbon bond formation, which is a crucial step in building the sugar backbone. plos.org

Multi-enzyme cascade reactions can be designed to build "artificial metabolisms" in vitro for the synthesis of fructose-6-phosphate (B1210287) and its analogs. rsc.org These cascades can involve an aldolase–kinase coupling, where an unphosphorylated ketose is first produced by an aldolase and then subsequently phosphorylated by a hexokinase. rsc.org This strategy could be adapted to produce 3-amino-3-deoxy-D-fructose 6-phosphate by using an amino-substituted aldehyde as a substrate for the aldolase, followed by enzymatic phosphorylation. The synthesis of 3-amino-3,6-dideoxy-D-mannose (mycosamine) precursors also involves multi-step chemical transformations to introduce the amino group at the C-3 position before further modifications. nih.gov

| Target Compound/Precursor | Key Enzyme(s) | Reaction Type | Significance |

|---|---|---|---|

| 1-Deoxy-D-fructose | Raney nickel, 3,5-di-tert-butyl-1,2-benzoquinone | Desulfurization, Oxidative deamination | Chemical synthesis of a rare sugar analog. nih.gov |

| D-fagomine precursor | D-Fructose-6-phosphate aldolase (FSA) | Aldol reaction | Enzymatic C-C bond formation in iminocyclitol synthesis. plos.orgplos.org |

| Fructose 6-phosphate analogs | Fructose 6-phosphate aldolase (FSA), Hexokinase | Aldolase-kinase coupling cascade | In vitro "artificial metabolism" for producing phosphorylated sugars. rsc.org |

Derivatization Strategies for Advanced Academic Applications

Due to their high polarity and non-volatile nature, 1-amino-1-deoxy-D-fructose and related amino sugars require derivatization for many types of analysis. restek.comresearchgate.net This chemical modification enhances volatility for gas chromatography, improves separation in liquid chromatography, and introduces specific properties for detection and interaction studies. researchgate.netspectroscopyonline.com

A variety of derivatization methods are employed to prepare amino sugars for analysis by gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For GC-MS Analysis: To increase volatility, the most common derivatization techniques are silylation and methoximation. youtube.com Silylation, using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA), replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, which increases volatility and reduces polarity. youtube.com Methoximation with methoxyamine hydrochloride is performed beforehand to convert keto groups into oximes, which prevents the formation of multiple derivatives from different tautomers. youtube.com Another method involves reduction and acetylation to form alditol acetate derivatives. restek.com

For HPLC Analysis: Pre-column derivatization is the preferred method for quantitative amino acid analysis and can be applied to amino sugars. researchgate.net For fructosamines in clinical samples, affinity chromatography using m-aminophenylboronic acid is a practical and specific analytical approach. nih.govresearchgate.net The nitroblue tetrazolium (NBT) reduction method is a well-established colorimetric assay for fructosamine, though it can be subject to interference from other reducing substances like thiols. nih.govresearchgate.net

For NMR Spectroscopy: 2D NMR spectroscopy is a powerful tool that can be used to unambiguously identify the structure of fructosamine adducts on proteins, such as those formed by glucose-induced glycation. nih.gov This technique provides detailed structural information without the need for extensive derivatization, allowing for the precise characterization of glycation sites on complex biomolecules. nih.gov

| Analytical Technique | Derivatization Method | Reagent(s) | Purpose |

|---|---|---|---|

| GC-MS | Methoximation + Silylation | Methoxyamine hydrochloride, MSTFA | Increases volatility and prevents multiple derivatives. youtube.com |

| GC-MS | Acetylation | Acetic anhydride | Forms alditol acetate derivatives for improved volatility. restek.com |

| HPLC | Affinity Chromatography | m-Aminophenylboronic acid resin | Specific separation and quantification of fructosamines. nih.govresearchgate.net |

| Colorimetry | NBT Reduction | Nitroblue tetrazolium (NBT) | Quantification based on the reducing ability of the ketoamine. nih.gov |

| NMR | None (Direct Analysis) | N/A | Unambiguous structural identification of glycation sites. nih.gov |

1-amino-1-deoxy-D-fructose is the foundational structure of fructosamines, which are formed via the non-enzymatic glycation of proteins. nih.govresearchgate.net This modification is central to studying the interaction of sugars with biomacromolecules.

The glycation of proteins, where 1-amino-1-deoxy-D-fructose moieties become covalently attached to amino groups (primarily on lysine residues), alters the protein's structure and function. researchgate.net These modified proteins are recognized by specific cellular receptors, such as the Receptor for Advanced Glycation End Products (RAGE), which is implicated in chronic inflammatory conditions. researchgate.net Studying the formation of these adducts on proteins like serum albumin and hemoglobin is critical for understanding the pathophysiology of diseases like diabetes. nih.gov

Furthermore, 1-amino-1-deoxy-D-fructose itself has been shown to interact directly with other biomacromolecules. In cell-free assays, it can induce site-specific DNA damage, particularly at pyrimidine (B1678525) residues. This finding highlights a direct chemical interaction between the amino sugar and nucleic acids, expanding its biological significance beyond protein glycation.

Reaction Mechanisms and Pathways Involving 1 Amino 1 Deoxy D Fructose

Maillard Reaction Chemistry and 1-Amino-1-deoxy-D-fructose as a Key Intermediate

The Maillard reaction is a complex cascade of chemical events initiated by the reaction between the carbonyl group of a reducing sugar and an amino group of an amino acid, peptide, or protein. nih.gov 1-Amino-1-deoxy-D-fructose is the product of the initial stages of this reaction when the sugar involved is an aldose, such as glucose. biosyn.com

The formation of 1-amino-1-deoxy-D-fructose begins with the condensation of a reducing sugar with a compound containing a primary or secondary amino group. This initial step involves a nucleophilic attack by the amino group on the carbonyl carbon of the sugar, leading to the formation of an unstable N-substituted glycosylamine, also known as a Schiff base. biosyn.com This reaction is reversible. mdpi.com

The unstable glycosylamine then undergoes an irreversible intramolecular rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, which is the Amadori product. wikipedia.org This acid-base catalyzed isomerization is known as the Amadori rearrangement. wikipedia.orgbiosyn.com The Amadori product is a key intermediate that serves as a precursor to a multitude of subsequent reactions in the Maillard cascade. nih.gov

The kinetics of these early stages are complex. The formation of the Schiff base is the rate-limiting step in the initial phase of the Maillard reaction. biosyn.com The subsequent Amadori rearrangement is a slower process compared to the initial condensation. biosyn.com

| Reaction Stage | Description | Key Characteristics |

|---|---|---|

| Schiff Base Formation | Condensation of a reducing sugar and an amino compound. | Reversible; Rate-limiting step. |

| Amadori Rearrangement | Isomerization of the Schiff base to a 1-amino-1-deoxy-ketose. | Irreversible; Slower than Schiff base formation. |

The formation and stability of 1-amino-1-deoxy-D-fructose are significantly influenced by several reaction conditions:

pH: The rate of the Maillard reaction, including the formation of the Amadori product, is highly pH-dependent. The reaction is generally accelerated in alkaline conditions. nih.gov This is because a higher pH increases the proportion of the amino group in its unprotonated, more nucleophilic form, thus facilitating the initial attack on the carbonyl group of the sugar. nih.gov Conversely, under acidic conditions (pH < 7), the 1,2-enolization pathway of Amadori product degradation is favored. nih.gov

Temperature: Temperature has a profound effect on the Maillard reaction. Higher temperatures significantly accelerate the rate of the reaction, leading to a more rapid formation of 1-amino-1-deoxy-D-fructose and its subsequent degradation products. brewersjournal.ca While the reaction can occur at room temperature over extended periods, it proceeds much more quickly at elevated temperatures typical of cooking and food processing. brewersjournal.ca

Metal Complexes: Certain metal ions, such as copper and iron, can act as catalysts in the Maillard reaction. brewersjournal.ca They can form complexes with reactants and intermediates, influencing the reaction pathways and rates. For instance, metal complexes can promote oxidative pathways, thereby affecting the degradation of Amadori products. imreblank.ch

| Condition | Effect on 1-Amino-1-deoxy-D-fructose Formation/Stability | Mechanism |

|---|---|---|

| pH | Formation is favored at higher (alkaline) pH. Degradation pathways are pH-dependent. | Increased nucleophilicity of the amino group at higher pH. |

| Temperature | Higher temperatures accelerate the rate of formation and degradation. | Increased reaction kinetics with heat. |

| Metal Complexes | Can catalyze the reaction and influence degradation pathways. | Formation of metal-reactant complexes and promotion of oxidative reactions. |

While the Amadori pathway is a major route in the Maillard reaction, alternative pathways also exist. Under certain conditions, particularly acidic ones, sugar dehydration can lead to the formation of deoxyosones, such as 1-, 3-, and 4-deoxysones, without the direct involvement of an amino acid in the initial steps. sandiego.edu These highly reactive dicarbonyl compounds can then react with amino acids in subsequent stages of the Maillard reaction. sandiego.edu

Deoxyhexosuloses are important intermediates formed from the degradation of Amadori products. For example, 3-deoxy-2-hexosulose (also known as 3-deoxyglucosone) is formed via the 1,2-enolization of the Amadori product. imreblank.ch These intermediates are key precursors to the formation of many flavor and color compounds. sandiego.edu Non-Amadori intermediates, such as those arising from the direct degradation of sugars, contribute to the complexity and diversity of the final products of the Maillard reaction.

Degradation Pathways of 1-Amino-1-deoxy-D-fructose Derivatives

Once formed, 1-amino-1-deoxy-D-fructose derivatives are not stable and undergo a series of degradation reactions, which are crucial for the development of the characteristic properties of Maillard browning.

The degradation of 1-amino-1-deoxy-D-fructose derivatives proceeds primarily through two pH-dependent enolization pathways:

1,2-Enolisation: This pathway is favored under acidic conditions (pH < 7). nih.gov It involves the formation of a 1,2-enaminol intermediate, which then eliminates the amino group to form 3-deoxy-1,2-dicarbonyls, such as 3-deoxyglucosone. nih.govimreblank.ch This pathway is significant in acidic food systems like sparkling wine. nih.gov

2,3-Enolisation: This pathway predominates under neutral or alkaline conditions (pH > 7). nih.gov It proceeds through a 2,3-enediol intermediate, leading to the formation of 1-deoxy-2,3-hexodiulose (1-deoxyglucosone) after the elimination of the amino group. imreblank.ch This pathway can also lead to the formation of 4-deoxysone. nih.gov

The balance between these two pathways is a critical factor in determining the profile of the final Maillard reaction products.

The degradation of 1-amino-1-deoxy-D-fructose derivatives through enolization pathways leads to the formation of highly reactive α-dicarbonyl compounds. These compounds are key intermediates in the advanced and final stages of the Maillard reaction. tandfonline.com

3-Deoxyglucosone (3-DG): As mentioned, 3-DG is a major product of the 1,2-enolization pathway and is a significant intermediate in the Maillard reaction of hexoses. tandfonline.com It is highly reactive and readily participates in further reactions, including Strecker degradation with amino acids, to produce a wide array of flavor and color compounds. nih.govtandfonline.com

The formation of these reactive carbonyl compounds marks the transition from the early to the intermediate and advanced stages of the Maillard reaction, where the characteristic sensory attributes of browned foods are developed. tandfonline.com

Conformational Analysis and Tautomerism of 1-Amino-1-deoxy-D-fructose Derivatives

Anomeric Equilibrium in Aqueous Solutions

In aqueous solutions, 1-amino-1-deoxy-D-fructose, like its parent sugar fructose (B13574), does not exist as a single structure. Instead, it establishes a complex dynamic equilibrium among several tautomeric forms. researchgate.net This equilibrium includes an open-chain keto form and multiple cyclic hemiketal forms, specifically the five-membered furanose and six-membered pyranose rings. Each of these cyclic forms can exist as two distinct anomers, designated as α and β. researchgate.net

The interconversion between these forms, known as mutarotation, occurs continuously in solution as the rings open to the keto form and then re-close. libretexts.org For N-substituted derivatives of 1-amino-1-deoxy-D-fructose, the equilibrium distribution is a composite of these five main species: the acyclic keto tautomer, α-pyranose, β-pyranose, α-furanose, and β-furanose. researchgate.net The β-pyranose form is often the most predominant species in aqueous solutions, similar to fructose itself. researchgate.netlibretexts.org However, the relative proportions of each tautomer can be influenced by the nature of the N-substituent and the solution conditions.

| Tautomeric Form | Approximate Population (%) |

|---|---|

| Acyclic Keto Form | ~10% |

| Cyclic Forms (Total) | ~90% |

| β-Pyranose | Dominant |

| β-Furanose | Significant |

| α-Pyranose | Minor |

| α-Furanose | Minor |

Note: The exact percentages can vary based on the specific derivative and solution conditions. The table represents a general distribution based on available data for N-substituted derivatives. researchgate.net

Influence of Solvent Systems on Tautomeric Distribution

The equilibrium distribution of tautomers of 1-amino-1-deoxy-D-fructose is highly sensitive to the solvent system employed. nih.gov Factors such as solvent polarity, proticity, and hydrogen-bonding capability can significantly alter the relative stability of the different forms. nih.govnih.gov

In aqueous solutions, the high polarity and extensive hydrogen-bonding network of water favor the cyclic pyranose and furanose forms. However, in less polar or aprotic solvents, the distribution can shift. For example, polar aprotic solvents may influence the equilibrium differently than protic solvents. researchgate.net The solvent's ability to form hydrogen bonds with the hydroxyl and amino groups of the molecule plays a crucial role in stabilizing or destabilizing specific tautomers. nih.gov This principle is critical in synthetic chemistry, where controlling the solvent can favor the formation of a desired isomer, and in analytical chemistry, for separating and identifying the different forms.

Structural Characterization by Advanced Spectroscopic and Diffraction Techniques (e.g., NMR, X-ray Diffraction)

The detailed structural elucidation of 1-amino-1-deoxy-D-fructose and its derivatives has been accomplished through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction. researchgate.netresearchgate.net

X-ray Diffraction: This technique provides precise information about the molecular structure in the solid, crystalline state. researchgate.net Interestingly, studies on several N-substituted derivatives of 1-amino-1-deoxy-D-fructose have revealed that they often crystallize exclusively in the acyclic keto form. researchgate.net In this conformation, the carbohydrate chain typically adopts a zigzag structure. The crystal packing is stabilized by extensive intermolecular hydrogen bonding between the hydroxyl groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for studying the tautomeric equilibrium of 1-amino-1-deoxy-D-fructose derivatives in solution. researchgate.net By analyzing the chemical shifts and coupling constants of specific protons, particularly the anomeric proton (H-1), researchers can identify and quantify the different cyclic anomers (α/β-pyranose and α/β-furanose) and the open-chain form present at equilibrium. ¹H and ¹³C NMR studies have been instrumental in confirming the complex mixture of tautomers that exist in aqueous and other solvent systems, providing a stark contrast to the single conformation often observed in the solid state by X-ray diffraction. researchgate.net

Theoretical and Computational Studies on 1-Amino-1-deoxy-D-fructose Reactivity

Theoretical and computational chemistry provides powerful tools for elucidating the complex reactivity of 1-amino-1-deoxy-D-fructose, the primary Amadori rearrangement product formed from glucose. wikipedia.orgnih.gov These studies offer molecular-level insights into reaction mechanisms, fragmentation pathways, and the stability of this key Maillard reaction intermediate. tandfonline.comresearchgate.net

Tandem mass spectrometry (MS/MS) is a crucial analytical technique for the structural characterization of 1-amino-1-deoxy-D-fructose and its derivatives, often formed on amino acids or peptides. researchgate.netnih.gov Computational studies support the interpretation of the complex fragmentation patterns observed in collision-induced dissociation (CID) experiments. nih.govresearchgate.net

The fragmentation of protonated 1-amino-1-deoxy-D-fructose derivatives (Amadori products) follows characteristic pathways that are diagnostic of the sugar moiety. A primary fragmentation route involves a series of dehydration events (loss of water, H₂O) and the loss of formaldehyde (B43269) (CH₂O). nih.gov For Amadori products derived from glucose, such as 1-amino-1-deoxy-D-fructose linked to an amino acid, the fragmentation is marked by consecutive neutral losses from the parent ion. nih.gov

Key proposed fragmentation steps include:

Initial Dehydration: The process often begins with the loss of a water molecule (18 u) from the protonated molecule to form a stable oxonium ion. researchgate.net

Further Dehydration: Subsequent water losses can occur, leading to fragment ions corresponding to losses of 36 u, 54 u, and 72 u. nih.gov

Formaldehyde Loss: A key fragmentation involves the additional loss of formaldehyde (30 u), often in combination with dehydration, resulting in characteristic fragment ions. For instance, a total loss of 84 u is commonly observed. nih.gov

Formation of Diagnostic Ions: The fragmentation cascade of fructosamine-containing compounds can produce specific, stable cyclic ions. researchgate.net These include the formation of an oxonium ion (M + 144), which can undergo further dehydration to a pyrylium (B1242799) ion (M + 108), and additional dehydration and formaldehyde loss to yield an immonium ion (M + 78). researchgate.net

This pattern of consecutive losses provides a reliable signature for identifying glucose-derived Amadori products in complex biological samples. nih.gov

| Precursor Ion | Neutral Loss (Mass Units, u) | Proposed Fragment Ion/Structure | Reference |

|---|---|---|---|

| [M+H]⁺ | 18 (H₂O) | Oxonium ion | researchgate.net |

| [M+H]⁺ | 36 (2 x H₂O) | Doubly dehydrated ion | nih.gov |

| [M+H]⁺ | 54 (3 x H₂O) | Triply dehydrated ion | nih.gov |

| [M+H]⁺ | 72 (4 x H₂O) | Quadruply dehydrated ion | nih.gov |

| [M+H]⁺ | 84 (3 x H₂O + CH₂O) | Dehydrated and formaldehyde loss product | nih.gov |

Molecular modeling techniques, such as density functional theory (DFT), are employed to investigate the reaction mechanisms, chemical interactions, and stability of 1-amino-1-deoxy-D-fructose and related Amadori compounds. researchgate.net These computational approaches allow for the examination of reaction pathways that are difficult to study experimentally.

Studies on analogous Amadori compounds, such as N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), have used kinetic modeling to understand their degradation pathways in aqueous solutions. nih.gov These models reveal the significant influence of environmental factors like pH and temperature on the stability and subsequent reactions of the Amadori compound. For example, an increase in pH appears to favor the formation of 1-deoxyosone, a key intermediate in the advanced Maillard reaction. nih.gov Furthermore, pH can dictate the type of parent sugars (glucose vs. mannose) that are reformed via the reverse Amadori rearrangement. nih.gov

DFT calculations have been successfully applied to model the formation of Amadori rearrangement products from other sugars like ribose. researchgate.net These studies calculate the energy barriers for each step of the proposed reaction mechanism, revealing the most favorable pathways under different conditions (e.g., acidic, neutral, or basic). Such computational models have shown that the open-chain form of the initial sugar is more reactive than the cyclic form and that the reaction favorability is highly pH-dependent. researchgate.net Similar computational strategies are applicable to the 1-amino-1-deoxy-D-fructose system to understand its formation from glucose and its subsequent degradation into advanced glycation end-products.

These theoretical investigations are crucial for building a comprehensive understanding of the molecule's behavior in diverse chemical environments, from food processing to physiological systems. nih.gov

Biological and Biochemical Significance of 1 Amino 1 Deoxy D Fructose and Its Derivatives in Vitro & Non Human Model Systems Focus

Role in Non-Enzymatic Glycation (Maillard Reaction in Biological Contexts)

1-Amino-1-deoxy-D-fructose, commonly known as fructosamine (B8680336), and its derivatives are key intermediates in the Maillard reaction, a form of non-enzymatic glycation. This reaction, which occurs between a reducing sugar and an amino compound, is not only responsible for the browning and flavor of cooked foods but also has significant implications in biological systems. nih.gov In biological contexts, this process involves the reaction of sugars like glucose with biogenic amines, including the amino groups of amino acids, polypeptides, and aminophospholipids. nih.gov

Formation of Fructosamines from Reducing Sugars and Biogenic Amines in Model Systems

The formation of 1-amino-1-deoxy-fructose derivatives, also known as Amadori products, is initiated by the condensation of a reducing sugar, such as D-glucose, with a primary or secondary amine group of a biogenic amine. nih.govnih.gov This initial reaction forms a Schiff base, which is an unstable intermediate. Subsequently, the Schiff base undergoes a slow rearrangement to form a more stable ketoamine, the Amadori product. nih.gov When the sugar is glucose, this product is a fructosamine derivative. nih.gov

The reaction is influenced by several factors, including temperature, pH, and the concentration of reactants. For instance, a novel method for preparing a Maillard reaction intermediate from fructose (B13574) and phenylalanine identified optimal formation conditions in an aqueous medium at pH 7.4 and heating at 100°C for 100 minutes. researchgate.net While the Maillard reaction is often associated with thermal processing, it also occurs under physiological conditions, albeit at a slower rate. The presence of ammonia and amines, including amino acids, has been shown to catalyze the formation of sugars and their subsequent conversion to carbonyl-containing products in model systems. researchgate.net

Model systems are frequently employed to study the formation of these compounds. For example, the reaction between D-glucose and various aliphatic amino acids has been used to prepare different Amadori compounds (1-amino-1-deoxy-d-fructose derivatives). researchgate.net Studies using model systems have also demonstrated that heating sugars and amino acids together with creatine or creatinine can produce various mutagenic heterocyclic amines, highlighting the complexity of the Maillard reaction. nih.gov Interestingly, the formation of 1-amino-1-deoxy-fructose can also occur in the absence of ammonia, through the oxidative degradation of glucose conjugates of amino acid-metal complexes. researchgate.net

Site-Specificity of Glycation on Proteins in Vitro (e.g., Hemoglobin, Albumin Analogs)

In vitro studies using protein analogs like human serum albumin (HSA) and hemoglobin have revealed that glycation is not a random process but exhibits site-specificity. The N-terminus and the ε-amino groups of lysine (B10760008) residues are the primary sites for the formation of early-stage glycation products. nih.gov Human serum albumin, the most abundant protein in plasma, has 59 lysine residues, but not all are equally susceptible to glycation. nih.govamegroups.org

Lysine-525 is considered the predominant site of in vivo glycation on human serum albumin, accounting for approximately 30% of the total glycation by glucose. nih.gov Other lysine residues, including 199, 276, 281, 378, 439, and 545, have been identified as additional, though less reactive, glycation sites. nih.gov Peptide mapping has been instrumental in identifying these "hotspot" sites of modification. nih.gov The relative extent of modification at different sites can vary. For instance, on glycated HSA, the N-terminus was found to have the highest degree of modification, followed by lysines 525, 199, and 439. researchgate.net

The rate of formation of glycation products can also differ across various regions of a protein. nih.gov Studies on hemoglobin have also been crucial in understanding glycation. The measurement of glycated hemoglobin (HbA1c) is a key clinical marker for monitoring long-term glycemic control. nih.gov The abundance and glycation status of albumin can, in turn, influence the glycation of hemoglobin. acs.org

| Residue | Relative Reactivity/Abundance | Reference |

|---|---|---|

| Lysine-525 | Predominant site, ~30% of total glycation | nih.gov |

| N-terminus | Highest extent of modification in some studies | researchgate.net |

| Lysine-199 | Lower participation than Lys-525, ~5% of total glycation | nih.gov |

| Lysine-439 | Frequently reported glycation site | nih.gov |

| Lysine-281 | Frequently reported glycation site | nih.gov |

| Lysine-276 | Frequently reported glycation site | nih.gov |

| Lysine-378 | Frequently reported glycation site | nih.gov |

| Lysine-545 | Frequently reported glycation site | nih.gov |

Role as Precursors for Advanced Glycation Endproducts (AGEs) Formation Mechanisms

Fructosamines, the initial Amadori products, are not stable end-products but rather serve as crucial precursors for the formation of a heterogeneous group of compounds known as Advanced Glycation Endproducts (AGEs). nih.govnih.gov The formation of AGEs from fructosamines involves a complex series of subsequent reactions including dehydration, oxidation, and condensation. mdpi.com

One of the key pathways for AGE formation from fructosamines is through the generation of reactive dicarbonyl compounds, such as glyoxal, methylglyoxal, and 3-deoxyglucosone. researchgate.net For example, Nε-carboxymethyl-lysine (CML), a major AGE, is primarily formed through the oxidative degradation of Nε-fructosyl-lysine. nih.gov Fructose has been shown to be a more potent glycating agent than glucose, generating more AGEs derived from glyoxal, such as glyoxal-lysine dimer and CML. nih.gov In contrast, glucose tends to generate more AGEs derived from methylglyoxal. nih.gov

The accumulation of AGEs can lead to the structural and functional alteration of proteins, contributing to various pathological conditions. mdpi.com The formation of AGEs is a hallmark of the later stages of the Maillard reaction and is implicated in the development of chronic diseases. mdpi.com

Protein Glycation in Plants and Related Adducts (e.g., Nε-fructosyl-lysine)

Protein glycation is a non-enzymatic post-translational modification that also occurs in plants, potentially impairing the function of the plant proteome. nih.gov Similar to other biological systems, reducing sugars such as glucose, fructose, and galactose react with the N-terminal and lysine side chain amino groups of plant proteins. nih.govresearchgate.net

A common early-stage glycation adduct formed from glucose in plants is Nε-fructosyl-lysine (FL). nih.gov This Amadori product can be further degraded to form AGEs. For instance, the acid hydrolysis of proteins containing Nε-fructosyl-lysine can lead to the formation of Nε-(2-furoylmethyl)-l-lysine, also known as furosine, which can be quantified as an indicator of the extent of the early Maillard reaction. mdpi.com

The concentrations of glucose and the reactive dicarbonyl methylglyoxal, a key precursor of AGEs, can fluctuate in plants depending on developmental stage, senescence, and light and dark cycles. nih.gov Proteomics analyses suggest that the amino acid residues targeted by glycation, namely arginine and lysine, are enriched in predicted functional sites of the plant proteome, indicating a susceptibility of plant proteins to functional inactivation by glycation. nih.gov

Enzymatic Processing and Recognition of 1-Amino-1-deoxy-D-fructose

While the formation of fructosamines is a non-enzymatic process, biological systems have evolved enzymes that can recognize and process these glycated compounds.

Discovery and Engineering of Fructosamine-Processing Enzymes

Recent research has led to the discovery and engineering of enzymes that can process fructosamines. These enzymes, known as fructosamine oxidases (FAOD) or fructosyl peptide oxidases (FPOX), catalyze the oxidative deglycation of Amadori products. nih.govnih.gov They have been isolated from various microorganisms, including bacteria and fungi. nih.gov

Fructosamine oxidases are of significant interest for their potential applications, particularly in the development of biosensors for monitoring glycated proteins like glycated hemoglobin. nih.gov These enzymes can be used in assays to measure the concentration of fructosamine, providing an alternative to traditional methods. nih.gov

Protein engineering techniques have been employed to improve the properties of these enzymes. For example, random mutagenesis has been used to enhance the substrate specificity of fungal FAODs. nih.gov In silico protein engineering approaches have also been utilized to enhance the thermal stability and catalytic activity of FPOX towards larger substrates. nih.gov The goal of much of this engineering work is to develop enzymes that can directly act on whole glycated proteins without the need for prior proteolytic digestion, which would simplify and improve the efficiency of diagnostic assays. nih.gov

| Enzyme | Source Organism | Engineering Approach | Objective | Reference |

|---|---|---|---|---|

| Fructosyl Amino Acid Oxidase (FAOD) | Fusarium oxysporum | Random mutagenesis and screening | Enhance substrate specificity | nih.gov |

| Fructosyl Peptide Oxidase (FPOX) | Phaeosphaeria nodorum | Loop substitution | Improve activity against glycated hexapeptide | researchgate.net |

| Fructosyl Peptide Oxidase (FPOX) | Not specified | In silico protein engineering | Enhance thermal stability and catalytic activity toward large substrates | nih.gov |

Biochemical Characterization of Fructosamine-Modifying and -Recognizing Proteins

In various biological systems, specific enzymes have been identified that recognize and modify fructosamine structures, such as 1-amino-1-deoxy-D-fructose derivatives. These proteins are crucial for processes of deglycation, which involves the removal of sugar adducts from other molecules. Two key enzymes in this regard are Fructosamine-3-kinase (FN3K) and Fructosyl amino acid oxidase (FAOD).

Fructosamine-3-kinase (FN3K) is a mammalian enzyme that plays a role in a protein repair mechanism. mdpi.com It specifically phosphorylates fructosamine residues on proteins, such as fructosyl-lysine, at the third carbon of the fructose moiety. ed.ac.ukacs.org This action produces fructosamine-3-phosphates, which are unstable intermediates. ed.ac.uk The instability of these phosphorylated adducts leads to their spontaneous decomposition and detachment from the protein, which regenerates the original unmodified amine group. acs.orgmdpi.com This deglycation system is considered an important factor in protecting cells from the negative effects of nonenzymatic glycation. mdpi.comnih.gov FN3K exhibits a high affinity for fructosyl-lysine and is widely distributed in mammalian tissues. acs.orgnih.gov Studies on human hemoglobin have identified several specific lysine residues, as well as the N-terminal valine of the beta-chain, that are substrates for FN3K, indicating its activity in intact cells. semanticscholar.org

Fructosyl amino acid oxidase (FAOD) is an enzyme found in various microorganisms that catalyzes the oxidative deglycation of fructosyl amino acids. researchgate.netresearchgate.net The enzyme acts on the C-N bond between the C1 of the fructosyl group and the nitrogen of the amino acid. researchgate.netnih.gov This oxidation reaction, which uses flavin adenine dinucleotide (FAD) as a cofactor, produces glucosone, an amino acid, and hydrogen peroxide. researchgate.netresearchgate.net Unlike FN3K which acts on glycated proteins, FAODs typically act on low molecular weight fructosamines. researchgate.net For FAOD to act on glycated proteins like hemoglobin A1c, a prior proteolytic digestion step is required to liberate the glycated amino acids or small peptides. researchgate.net Protein engineering efforts have been employed to alter the substrate specificity of FAODs, for instance, to enhance their specificity for ε-fructosyl-lysine over α-fructosyl-valine. nih.gov

Table 1: Comparison of Fructosamine-Modifying Enzymes

| Feature | Fructosamine-3-kinase (FN3K) | Fructosyl amino acid oxidase (FAOD) |

|---|---|---|

| Source | Mammalian tissues acs.orgnih.gov | Microorganisms (fungi, bacteria) researchgate.netnih.gov |

| Mechanism | Phosphorylates fructosamines to unstable fructosamine-3-phosphates ed.ac.uk | Oxidizes the C-N bond of fructosyl amino acids researchgate.net |

| Primary Substrate | Fructosamine residues on proteins (e.g., Fructosyl-lysine) acs.orgmdpi.com | Free fructosyl amino acids researchgate.net |

| Cofactor | ATP semanticscholar.org | Flavin adenine dinucleotide (FAD) researchgate.net |

| Products | Unmodified amine, inorganic phosphate, 3-deoxyglucosone ed.ac.uk | Glucosone, amino acid, hydrogen peroxide researchgate.net |

| Biological Role | Protein repair and deglycation mdpi.com | Metabolism of fructosyl amino acids researchgate.net |

Bacterial Utilization of Fructosyl-Amino Acids (e.g., Fructose-lysine by Deglycases)

Certain bacteria possess specialized metabolic pathways to utilize fructosyl-amino acids, such as fructose-lysine, as sources of carbon and nitrogen. nih.gov This capability is significant in environments where these Amadori products are abundant, such as the gut microbiome, which is exposed to fructosyl-lysine from processed foods. acs.orgresearchgate.net The bacterial utilization of fructose-lysine typically involves a two-step enzymatic process facilitated by a kinase and a deglycase (also known as an amadoriase). nih.govresearchgate.net

The process begins with the transport of fructose-lysine into the bacterial cell, which is then phosphorylated. acs.org In organisms like Escherichia coli and Bacillus subtilis, a specific kinase, fructoselysine 6-kinase (or fructosamine-6-kinase), catalyzes the ATP-dependent phosphorylation of fructose-lysine to produce fructoselysine-6-phosphate. researchgate.netnutraingredients.com This initial phosphorylation is a critical activation step.

Following phosphorylation, a deglycase enzyme acts on the fructoselysine-6-phosphate. acs.org In E. coli, this enzyme, fructoselysine-6-phosphate deglycase (FrlB), cleaves the 6-phosphofructose-lysine into L-lysine and glucose-6-phosphate. acs.orgnutraingredients.com Both of these products can then readily enter the bacterium's primary metabolic pathways. acs.org The genes encoding these enzymes are often found in operons, such as the frl operon in E. coli, which includes genes for a transporter, the kinase, and the deglycase. researchgate.net Recent research has also identified several probiotic lactic acid bacteria, including Lactobacillus buchneri and Pediococcus acidilactici, that can completely deglycate fructose-lysine to lysine and further degrade the sugar moiety into lactic acid. nih.govacs.org

Table 2: Key Enzymes in Bacterial Fructose-lysine Metabolism

| Enzyme | Gene (in E. coli) | Function | Substrate | Product(s) |

|---|---|---|---|---|

| Fructoselysine 6-Kinase | frlD | Phosphorylation | Fructose-lysine | Fructoselysine-6-phosphate |

| Fructoselysine-6-Phosphate Deglycase | frlB | Deglycation (cleavage) | Fructoselysine-6-phosphate | L-lysine and Glucose-6-phosphate |

Interactions with Biomacromolecules in Research Models

DNA Interaction Studies (e.g., Induction of Site-Specific DNA Damage, Inhibition of DNA Replication in Cell-Free Assays)

Specific research findings directly addressing the induction of site-specific DNA damage or the inhibition of DNA replication in cell-free assays by 1-amino-1-deoxy-fructose were not identified in the reviewed literature. However, research on related derivatives provides context on potential interactions.

Studies on the Amadori compound Nα-(1-deoxy-D-fructos-1-yl)-L-histidine (FruHis) have demonstrated a protective effect on DNA in vitro. In a cell-free system containing copper ions, hydrogen peroxide, and ascorbate to generate hydroxyl radicals, FruHis was shown to almost completely protect polymeric DNA from oxidative fragmentation. acs.org This protective capacity was significantly greater than that of its parent compound, L-histidine, or the related dipeptide L-carnosine. acs.org This finding suggests that, at least in the case of FruHis, the interaction with DNA under these specific oxidative conditions is one of protection rather than damage induction, likely mediated by its strong metal-chelating properties. acs.org

Metal Ion Chelation Mechanisms (e.g., Copper Chelation by FruHis)

Certain derivatives of 1-amino-1-deoxy-D-fructose exhibit potent metal ion-chelating properties. A prominent example is Nα-(1-deoxy-D-fructos-1-yl)-L-histidine (FruHis), an Amadori compound found in heat-processed foods like tomato powder. researchgate.netacs.org Research has shown that FruHis is a highly effective chelator of copper(II) ions. nih.govacs.org

The mechanism of chelation involves the participation of the fructosyl moiety in metal binding, which significantly increases the stability of the resulting copper complex compared to the parent amino acid, L-histidine. acs.org Potentiometric titrations have revealed that the formation of copper(II)-FruHis complexes begins at a very low pH (as low as 2) and remains stable across a wide physiological pH range. nih.govacs.org At neutral pH, the dominant complex species is believed to involve a deprotonated anomeric hydroxyl group from the fructose portion of the molecule, contributing to the high stability of the complex. acs.org

The apparent stability constant for the 1:1 complex formed between FruHis and Cu(II) at neutral pH is approximately 10,000 times higher than the stability constants for similar complexes with L-histidine, L-carnosine, or Nα-(1-deoxy-D-fructos-1-yl)-L-arginine (FruArg). acs.org This strong chelation effectively sequesters catalytically active metal ions, which is the basis for the antioxidant activity observed for FruHis, such as its ability to inhibit copper-mediated DNA fragmentation. acs.orgacs.org

Table 3: Comparison of Cu(II) Chelation by FruHis and Related Compounds

| Compound | Relative Stability of 1:1 Cu(II) Complex | Protective Effect on DNA (in Cu/H₂O₂/Ascorbate System) |

|---|---|---|

| Nα-(1-deoxy-D-fructos-1-yl)-L-histidine (FruHis) | Very High (approx. 10⁴ times higher than L-histidine) acs.org | Nearly complete protection acs.org |

| L-histidine | Moderate acs.org | Partial, concentration-dependent inhibition acs.org |

| L-carnosine | Moderate acs.org | Partial, concentration-dependent inhibition acs.org |

| Nα-(1-deoxy-D-fructos-1-yl)-L-arginine (FruArg) | Low acs.org | Small inhibition only at high concentrations acs.org |

| D-Fructose | Negligible (non-chelator) acs.org | No protection acs.org |

Formation of Dynamic Covalent Hydrogels with Biopolymers for Material Science Research

1-Amino-1-deoxy-D-fructose (also referred to as fructosamine in this context) is utilized in material science for the creation of dynamic covalent hydrogels. acs.org These hydrogels are formed by cross-linking biopolymers, such as hyaluronic acid (HA), through reversible covalent bonds. nih.gov A common strategy involves the reaction between a boronic acid and a diol. nih.gov

In this system, two different HA polymer chains are prepared: one is functionalized with a boronic acid derivative (e.g., phenylboronic acid or benzoxaborin), and the other is functionalized with 1-amino-1-deoxy-D-fructose. researchgate.netnih.gov When these two polymer solutions are mixed, typically under physiological pH conditions, boronate ester bonds form between the boronic acid groups and the cis-diol groups present in the fructose moiety of the fructosamine. nih.govmdpi.com

This cross-linking results in the formation of a three-dimensional hydrogel network. nih.gov The key feature of these boronate ester bonds is their dynamic and reversible nature. tuni.fi This allows the hydrogel to exhibit unique properties such as injectability and self-healing. nih.gov If the gel structure is disrupted by mechanical stress (e.g., injection through a needle), the broken boronate ester bonds can reform, allowing the hydrogel to recover its solid-like state. researchgate.netnih.gov These materials are being investigated for biomedical applications, including as scaffolds for cell delivery and tissue engineering. nih.gov

Table 4: Properties of Hydrogels Formed with 1-Amino-1-deoxy-D-fructose

| Property | Description | Underlying Mechanism | Reference |

|---|---|---|---|

| Formation | Gel forms upon mixing of boronic acid-modified and fructosamine-modified biopolymers at physiological pH. | Spontaneous formation of dynamic covalent boronate ester bonds. | nih.gov |

| Injectability | The hydrogel can be passed through a syringe without clogging. | Shear-thinning behavior due to the disruption of reversible cross-links under stress. | nih.gov |

| Self-Healing | The hydrogel can autonomously repair itself after mechanical damage. | The reversible nature of boronate ester bonds allows them to break and reform, restoring the network structure. | researchgate.net |

| pH-Responsiveness | The stability and properties of the hydrogel can be altered by changes in pH. | The equilibrium of boronate ester formation is pH-dependent. | nih.gov |

Metabolic Pathways and Intermediates (Non-Human Model Systems and General Biochemical Significance)

The metabolic fate of 1-amino-1-deoxy-D-fructose and its derivatives is a subject of significant biochemical interest, particularly in non-human model systems. These compounds, arising from the Maillard reaction, are not merely inert products but can be processed and integrated into the central metabolic pathways of various organisms. Research in this area has shed light on novel enzymatic activities and metabolic routes.

Participation in Sugar Metabolism Pathways (e.g., Enzyme Inhibition by Phosphorylated Forms of Analogs)

While direct studies on the phosphorylated forms of 1-amino-1-deoxy-D-fructose are limited, research on analogous compounds provides valuable insights into their potential roles in modulating sugar metabolism. One such analog, 1-deoxy-D-fructose, has been investigated as an antimetabolite. Its phosphorylated form, 1-deoxy-D-fructose-6-phosphate, has been shown to be a competitive inhibitor of phosphoglucose isomerase, an essential enzyme in both glycolysis and gluconeogenesis. The inhibition constant (Ki) for this interaction was determined to be 1.1 mM, which is comparable to the Michaelis constant (Km) for the enzyme's natural substrates.

Furthermore, 1-deoxyfructose 6-phosphate also acts as an effective inhibitor of phosphofructokinase, a key regulatory enzyme in the glycolytic pathway. Interestingly, its binding does not affect the cooperative interaction of the enzyme with its natural substrate, fructose 6-phosphate. These findings suggest that the 1-hydroxy group of fructose is not critical for the binding of the sugar phosphate to these enzymes but does play a role in the allosteric regulation of phosphofructokinase. The inhibitory properties of these analogs highlight their potential to interfere with central carbohydrate metabolism.

| Compound | Target Enzyme | Inhibition Type | Ki Value |

| 1-deoxy-D-fructose-6-phosphate | Phosphoglucose Isomerase | Competitive | 1.1 mM |

| 1-deoxy-D-fructose-6-phosphate | Phosphofructokinase | Effective Inhibitor | Not specified |

Biosynthetic Routes of Amino Sugars (e.g., in Aminoshikimate Pathway)

A derivative of 1-amino-1-deoxy-D-fructose, 3-amino-3-deoxy-D-fructose 6-phosphate, has been identified as a crucial intermediate in the aminoshikimate pathway, a biosynthetic route that leads to the formation of 3-amino-5-hydroxybenzoic acid, a precursor for various antibiotics like rifamycin. uclouvain.benih.gov This pathway represents a significant variation of the more common shikimate pathway.

The nitrogen atom incorporated into the aminoshikimate pathway has been traced back to 3-amino-3-deoxy-D-fructose 6-phosphate. researchgate.netnih.gov This compound serves as a precursor to 1-deoxy-1-imino-D-erythrose 4-phosphate, a key metabolite in this pathway. researchgate.net The formation of 1-deoxy-1-imino-D-erythrose 4-phosphate is thought to occur through a transketolase-catalyzed ketol transfer from 3-amino-3-deoxy-D-fructose 6-phosphate. researchgate.net

Further research has elucidated that the natural product kanosamine (3-amino-3-deoxy-D-glucose) is a likely precursor to 3-amino-3-deoxy-D-fructose 6-phosphate. nih.govnih.gov In the bacterium Amycolatopsis mediterranei, kanosamine can be phosphorylated to kanosamine 6-phosphate, which is then presumably isomerized to 3-amino-3-deoxy-D-fructose 6-phosphate. nih.govnih.gov This series of reactions demonstrates a clear biosynthetic route for the integration of an amino sugar into a specialized metabolic pathway.

| Precursor | Intermediate | Pathway | End Product Precursor | Organism |

| Kanosamine | 3-amino-3-deoxy-D-fructose 6-phosphate | Aminoshikimate Pathway | 3-amino-5-hydroxybenzoic acid | Amycolatopsis mediterranei |

| 3-amino-3-deoxy-D-fructose 6-phosphate | 1-deoxy-1-imino-D-erythrose 4-phosphate | Aminoshikimate Pathway | 3-amino-5-hydroxybenzoic acid | Amycolatopsis mediterranei |

Integration into Central Carbon Metabolism in Microorganisms

Microorganisms have evolved pathways to utilize Amadori compounds, such as 1-amino-1-deoxy-D-fructose derivatives, as nutrient sources, thereby integrating them into their central carbon metabolism. Both prokaryotic and eukaryotic organisms have demonstrated the ability to assimilate these compounds into pathways like glycolysis. researchgate.net

A well-studied example is the metabolism of fructoselysine, a derivative of 1-amino-1-deoxy-D-fructose, in Escherichia coli. This bacterium can use fructoselysine as a sole carbon and nitrogen source. The metabolic pathway involves the phosphorylation of fructoselysine to fructoselysine-6-phosphate. This phosphorylated intermediate is then cleaved by the enzyme fructoselysine-6-phosphate deglycase into glucose-6-phosphate and lysine. Glucose-6-phosphate directly enters the glycolytic pathway, demonstrating a clear link between the catabolism of a 1-amino-1-deoxy-D-fructose derivative and the central carbon metabolism of the microorganism.

The genes responsible for this metabolic capability in E. coli have been identified in the frl operon, which includes a transporter (FrlA), a kinase (FrlD), and a deglycase (FrlB). This discovery has highlighted a specific enzymatic strategy for the utilization of Amadori compounds.

| Organism | Substrate | Key Enzyme | Metabolic Intermediate | Entry Point to Central Metabolism |

| Escherichia coli | Fructoselysine | Fructoselysine-6-phosphate deglycase | Glucose-6-phosphate | Glycolysis |

Advanced Analytical Methodologies for 1 Amino 1 Deoxy D Fructose Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in the structural elucidation of 1-amino-1-deoxy-D-fructose, offering detailed insights into its molecular architecture.

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the analysis of 1-amino-1-deoxy-D-fructose and other Amadori compounds. imreblank.chacs.org These techniques provide precise mass measurements, allowing for the determination of elemental composition and the identification of unknown compounds. Electrospray ionization (ESI) is a commonly used soft ionization technique that facilitates the protonation of Amadori compounds for their detection in the positive-ion mode. researchgate.net

In tandem MS, precursor ions of the protonated Amadori compound are selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation patterns are crucial for structural confirmation. A common fragmentation pathway for hexose-derived Amadori compounds involves the neutral loss of water molecules. imreblank.chacs.org For instance, under ESI-MS/MS analysis, the protonated molecule [M+H]+ of an Amadori compound often shows a prominent peak corresponding to the loss of a water molecule, [M+H-H₂O]⁺. acs.org Further fragmentation can lead to the loss of formaldehyde (B43269) ([M + H - 3H₂O - H₂CO]⁺), which is considered a characteristic fragmentation for hexose-derived Amadori compounds. imreblank.ch

An ultra-high performance liquid chromatography-tandem mass spectrometric (UPLC-MS/MS) method has been developed for the simultaneous detection and quantification of various Amadori compounds in food products. nih.gov This highlights the sensitivity and specificity of MS/MS in complex sample analysis.

Table 1: Characteristic MS/MS Fragments of a Hexose-Derived Amadori Compound

| Precursor Ion | Fragment Ion | Description |

|---|---|---|

| [M+H]⁺ | [M+H-H₂O]⁺ | Loss of one water molecule |

| [M+H]⁺ | [M+H-2H₂O]⁺ | Loss of two water molecules |

| [M+H]⁺ | [M+H-3H₂O]⁺ | Loss of three water molecules |

This table is a generalized representation based on common fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of 1-amino-1-deoxy-D-fructose in solution. nih.govresearchgate.netnih.gov One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provide unambiguous evidence for the molecular structure and the stereochemistry of these compounds.

¹H NMR spectroscopy provides information on the number and connectivity of protons in the molecule, while ¹³C NMR spectroscopy reveals the carbon skeleton. Amadori compounds like 1-amino-1-deoxy-D-fructose exist as a mixture of different forms in solution, including β-pyranose, α-furanose, β-furanose, and α-pyranose forms. researchgate.net NMR is capable of identifying and quantifying these different tautomers.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly powerful as they show correlations between directly bonded protons and carbons. nih.gov The ¹H-¹³C HSQC spectrum of the Amadori product shows a characteristic chemical shift correlation pattern for the dominating β-pyranose form, which can be used for its unambiguous identification. nih.gov These advanced NMR methods have been instrumental in elucidating the structure of various Amadori rearrangement products. researchgate.netresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for the β-pyranose form of an Amadori Compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-1 | ~3.0 - 3.5 | ~50 - 55 |

| C-2 | - | ~95 - 100 |

| C-3 | ~3.5 - 4.0 | ~70 - 75 |

| C-4 | ~3.5 - 4.0 | ~70 - 75 |

| C-5 | ~3.5 - 4.0 | ~70 - 75 |

Note: The chemical shifts are approximate and can vary depending on the specific amino acid moiety and the solvent used.

X-ray diffraction is the definitive method for determining the three-dimensional crystalline structure of molecules, providing precise information on bond lengths, bond angles, and conformation. The crystal structure of N-(1-deoxy-β-D-fructopyranos-1-yl)-glycine, an Amadori compound, has been successfully determined using this technique. nih.gov The analysis revealed that the molecule exists in the zwitterionic form with the carbohydrate moiety in a normal ²C₅ pyranose chair conformation. nih.gov

Furthermore, X-ray diffraction studies provide detailed insights into the intermolecular interactions, particularly the hydrogen bonding networks that stabilize the crystal lattice. nih.govnih.gov In the crystal structure of N-(1-deoxy-β-D-fructopyranos-1-yl)-glycine, all hydroxyl, carboxyl, and ring oxygen atoms, along with the secondary ammonium (B1175870) group, are involved in a three-dimensional hydrogen bonding network. nih.gov Similarly, the crystal structure of N-(1-deoxy-β-D-fructopyranos-1-yl)-L-proline shows an extensive network of O-H···O and C-H···O hydrogen bonds. nih.gov

Chromatographic Techniques

Chromatographic techniques are essential for the separation and quantification of 1-amino-1-deoxy-D-fructose from complex mixtures.

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS or GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. nih.gov However, 1-amino-1-deoxy-D-fructose and other Amadori compounds are non-volatile due to their polar nature. Therefore, derivatization is a necessary step to increase their volatility and thermal stability for GC-MS analysis. nih.govlibretexts.org

Common derivatization methods include silylation and acylation, which replace the active hydrogens in the hydroxyl and amino groups with less polar functional groups. libretexts.org For instance, methoximation followed by silylation is a common derivatization strategy for carbohydrates and related compounds to prevent the formation of multiple tautomeric forms and improve chromatographic resolution. youtube.com The resulting derivatives can then be separated by GC and detected by MS, which provides both quantitative information and structural confirmation based on their mass spectra. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of Amadori compounds in their native form, avoiding the need for derivatization. imreblank.chacs.org The separation can be achieved using various stationary phases, such as anion exchange columns. acs.org

HPLC systems can be coupled with a range of detectors for the identification and quantification of 1-amino-1-deoxy-D-fructose. phenomenex.comb-ac.co.uk

UV Detectors : Amadori compounds derived from aromatic amino acids can be monitored by UV absorption. acs.orgacs.org

Pulsed Amperometric Detector (PAD) : This detector is suitable for the sensitive detection of underivatized carbohydrates.

Mass Spectrometry (MS) : Coupling HPLC with MS (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass detection, making it a powerful tool for the analysis of Amadori compounds in complex matrices like food and biological samples. imreblank.chacs.orgresearchgate.net

An effective HPLC method was developed to separate and determine the Amadori compounds of phenylalanine, tryptophan, and tyrosine in Maillard reaction mixtures using an anion exchange column and a UV detector. acs.org High-performance cation exchange chromatography coupled to tandem mass spectrometry has also been shown to be an efficient tool for analyzing Amadori compounds. imreblank.chacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Amino-1-deoxy-D-fructose |

| N-(1-deoxy-β-D-fructopyranos-1-yl)-glycine |

| N-(1-deoxy-β-D-fructopyranos-1-yl)-L-proline |

| Phenylalanine |

| Tryptophan |

| Tyrosine |

Other Advanced Analytical Tools

The study of 1-amino-1-deoxy-D-fructose and its role in biological and food systems necessitates a suite of sophisticated analytical methodologies. Beyond core chromatographic and spectroscopic techniques, other advanced tools provide unique insights into the compound's behavior, degradation, and interactions. These include thermal analysis for stability assessment, immunological methods for analyzing protein conjugates, and novel sensor technologies for targeted detection.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetry) for Degradation Studies

Thermal analysis techniques are crucial for understanding the thermal stability and degradation pathways of 1-amino-1-deoxy-D-fructose and related Amadori rearrangement products. These methods monitor the physical and chemical properties of a substance as a function of temperature or time, providing critical data for food processing and physiological studies. massey.ac.nzmassey.ac.nz

Differential Scanning Calorimetry (DSC) measures the heat flow associated with material transitions as a function of temperature. nih.gov It is used to determine the temperatures and enthalpies of phase transitions, such as melting and decomposition. nih.gov When applied to Amadori compounds, DSC can reveal how their formation facilitates the thermal degradation of their constituent sugar and amino acid parts. massey.ac.nz For instance, studies on compounds like 1-deoxy-1-glycino-D-fructose have shown that these Amadori products degrade at different temperatures and with different energy profiles compared to a simple mixture of glucose and glycine. massey.ac.nz Research using rapid-scanning DSC has been employed to suppress the kinetic process of thermal decomposition in sugars like fructose (B13574) to determine their true thermodynamic melting temperature, a technique applicable to studying its derivatives. nih.gov

Thermogravimetry (TG) , often coupled with derivative thermogravimetry (DTG), measures the change in mass of a sample as a function of temperature. massey.ac.nzmassey.ac.nz This technique is instrumental in studying the decomposition kinetics of 1-amino-1-deoxy-D-fructose derivatives. TG analysis can quantify mass loss at various temperature stages, indicating the release of volatile products during degradation. massey.ac.nz Studies have shown that the formation of Amadori compounds creates a less severe, lower-energy pathway for the degradation and subsequent formation of aroma and color compounds in the Maillard reaction. massey.ac.nz

The table below summarizes findings from thermal analysis of 1-amino-1-deoxy-D-fructose and related compounds.

| Technique | Compound Studied | Key Findings | Reference(s) |

| DSC | 1-deoxy-1-glycino-D-fructose | Formation of the Amadori compound facilitates the thermal degradation of its sugar and amino acid moieties. | massey.ac.nz |

| TG/DTG | 1-deoxy-1-glycino-D-fructose | Provides kinetic data on the mass loss during thermal decomposition, showing a distinct degradation profile from its precursors. | massey.ac.nzmassey.ac.nz |

| Rapid-Scanning DSC | Fructose | Determined the thermodynamic melting temperature to be approximately 135.83 °C by suppressing thermal decomposition at high heating rates. | nih.gov |

Immunological Methods for Conjugate Analysis (e.g., Polyclonal and Monoclonal Antibodies against Glycosylated Proteins)

Immunological methods offer high specificity and sensitivity for the detection and quantification of proteins modified by 1-amino-1-deoxy-D-fructose, known as Amadori-modified proteins. nih.govaginganddisease.org These techniques rely on the generation of antibodies that can specifically recognize the glycated structures on proteins.

Polyclonal and Monoclonal Antibodies: Researchers have successfully developed both polyclonal and monoclonal antibodies that target Amadori products. nih.govaginganddisease.org Polyclonal antibodies, which recognize multiple epitopes, can be raised in animals by immunizing them with Amadori-modified proteins. aginganddisease.orgwikipedia.org Monoclonal antibodies, which recognize a single specific epitope, offer higher specificity and are produced using hybridoma technology. nih.govwikipedia.org For example, a specific monoclonal antibody, A717, has been developed to be specific for Amadori-glycated albumin and has been used to study its role in diabetic nephropathy. nih.gov

These antibodies are instrumental in various immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, to analyze biological samples. They allow for the specific detection of proteins that have undergone the initial stage of the Maillard reaction. aginganddisease.org The presence of autoantibodies against glycated proteins in the sera of diabetic patients suggests that Amadori modifications can render proteins immunogenic, a finding that has diagnostic implications. aginganddisease.org The structural changes induced by the attachment of the 1-amino-1-deoxy-D-fructose moiety to lysine (B10760008) residues are significant enough to be recognized by the immune system. aginganddisease.org

The development of these immunological tools has been crucial in implicating Amadori-modified proteins in the pathogenesis of diabetic complications, shifting focus from exclusively studying advanced glycation end-products (AGEs). nih.gov

The table below details the types of antibodies used for the analysis of proteins conjugated with 1-amino-1-deoxy-D-fructose.

| Antibody Type | Target | Application | Key Findings | Reference(s) |

| Monoclonal (A717) | Amadori-modified albumin | Research on diabetic nephropathy | Prevents abnormalities in mesangial cells caused by glycated albumin; its use in vivo retards the progression of diabetic nephropathy in mice. | nih.gov |

| Polyclonal | Amadori-modified proteins (e.g., hexitol-lysine) | Detection in tissues | Used to detect and quantify Amadori-modified proteins in tissues from normal and diabetic subjects. | aginganddisease.org |

| Autoantibodies | Amadori-rich glycated poly-L-lysine | Analysis of diabetic patient sera | Presence of these antibodies in diabetic patients suggests Amadori products are immunogenic and could serve as early diagnostic markers. | aginganddisease.org |